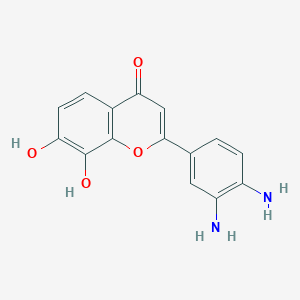
2-Brom-1-(Furan-2-yl)ethanon
Übersicht
Beschreibung
2-Bromo-1-furan-2-yl-ethanone, also known as 2-Bromo-1-furan-2-yl-ethanone, is a useful research compound. Its molecular formula is C6H5BrO2 and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-furan-2-yl-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-furan-2-yl-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furan-Derivate, einschließlich 2-Brom-1-(Furan-2-yl)ethanon, wurden auf ihre antibakterielle Aktivität untersucht . Sie haben eine bemerkenswerte therapeutische Wirksamkeit gezeigt und Medizinalchemiker dazu inspiriert, zahlreiche innovative antibakterielle Wirkstoffe zu entwickeln .
Antimikrobielle, antioxidative, entzündungshemmende und schmerzlindernde Mittel
This compound kann als Reaktant zur Herstellung von Thienylpyrazol-basierten Thiazolen und Pyrazolinen verwendet werden, die antimikrobielle, antioxidative, entzündungshemmende und schmerzlindernde Eigenschaften gezeigt haben .
Synthese von Cefuroxim
2-Acetylfuran, eine Verbindung, die mit this compound verwandt ist, kann bei der Synthese von Cefuroxim, einem weit verbreiteten Antibiotikum, verwendet werden .
Produktion von Pyranon
(S)-1-(Furan-2-yl)propan-1-ol, eine Verbindung, die aus this compound synthetisiert werden kann, kann bei der Produktion von Pyranon verwendet werden . Pyranon kann bei der Synthese von Zuckeranalogen, Antibiotika, Tirantamycinen und Krebsmedikamenten verwendet werden .
Stereoselektive Michael-Addition/Kreuz-Benzoin-Kaskadenreaktionen
This compound kann als Reaktant zur Herstellung von β-Oxosulfonen verwendet werden, die Substrate für stereoselektive Michael-Addition/Kreuz-Benzoin-Kaskadenreaktionen sind .
Synthese neuer Furan-Derivate
This compound kann bei der Synthese neuer Furan-Derivate verwendet werden . Diese Derivate haben ein breites Spektrum an Perspektiven im Bereich der organischen Chemie und der pharmazeutischen Chemie .
Wirkmechanismus
Target of Action
Furan derivatives are known to interact with various biological targets, contributing to their diverse bioactivities .
Mode of Action
Furan derivatives can undergo various chemical reactions, potentially leading to interactions with biological targets .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-1-(Furan-2-yl)ethanone is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Bromo-1-(Furan-2-yl)ethanone, it is recommended to store in a freezer, under -20°C, in an inert atmosphere .
Eigenschaften
IUPAC Name |
2-bromo-1-(furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALGUXSAGHRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383536 | |
| Record name | 2-Bromo-1-furan-2-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15109-94-1 | |
| Record name | 2-Bromo-1-furan-2-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid](/img/structure/B57159.png)

![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)



![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)






